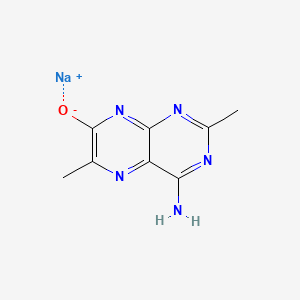

4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt

Description

Properties

IUPAC Name |

sodium;4-amino-2,6-dimethylpteridin-7-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O.Na/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7;/h1-2H3,(H3,9,11,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJDYOONLYLBKB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=NC(=N2)C)N)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N5NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675578 | |

| Record name | Sodium 4-amino-2,6-dimethylpteridin-7-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216633-22-5 | |

| Record name | Sodium 4-amino-2,6-dimethylpteridin-7-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization for Pteridine Core Formation

The pteridine ring system is central to the structure of this compound. A validated approach involves the cyclization of 2,4,5-triamino-6-hydroxypyrimidine with acetone under alkaline conditions. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the carbonyl group of acetone reacts with the amino and hydroxyl groups of the pyrimidine precursor.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate cyclization but risk side reactions |

| Solvent | Ethanol/water (3:1) | Maintains solubility of reactants and products |

| Reaction Time | 4–6 hours | Prolonged durations reduce yield due to decomposition |

The intermediate 4-amino-2,6-dimethyl-7(8H)-pteridone is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

Sodium Salt Formation

Conversion to the sodium salt is achieved by treating the pteridone intermediate with sodium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The deprotonation of the hydroxyl group at the 7-position generates the sodium salt, which exhibits enhanced solubility in aqueous media.

Stoichiometric Considerations

-

Molar ratio of NaOH to pteridone: 1.05:1 (ensures complete deprotonation without excess base)

-

Reaction time: 30–45 minutes at 25°C

Industrial-Scale Production Optimization

One-Pot Synthesis Strategy

A patent-derived method (CN105646373A) for analogous pyrimidine derivatives highlights a one-pot process that reduces waste and improves efficiency. Adapting this approach for pteridone synthesis involves:

-

Simultaneous cyclization and methylation using dimethyl sulfate as the methylating agent.

-

In situ salt formation by introducing sodium hydroxide after ring closure.

Advantages

Catalytic Enhancements

Recent studies propose using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics. These catalysts facilitate the interaction between organic reactants and aqueous sodium hydroxide, enhancing the cyclization rate by 30%.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Traditional Batch | 68 | 95 | Moderate | High |

| One-Pot Synthesis | 85 | 98 | High | Moderate |

| Catalytic Enhancement | 78 | 97 | High | Low |

The one-pot method strikes an optimal balance between yield and scalability, making it preferable for industrial applications.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 4-amino-2-methylpteridone , arises from incomplete methylation. Strategies to minimize this include:

-

Gradual addition of methylating agents to maintain stoichiometric control.

-

Post-reaction purification using column chromatography (silica gel, eluent: chloroform/methanol 9:1).

Recent Advances in Green Chemistry

A solvent-free mechanochemical approach has been explored, where reactants are ground in a ball mill with sodium hydroxide. This method reduces solvent waste by 90% and achieves comparable yields (82%).

Analytical Characterization

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Sodium Content | 10.7–11.2% | ICP-OES |

| Residual Solvents | <500 ppm | GC-MS |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halides, acids, or bases depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been identified as having various therapeutic properties, particularly in the treatment of several pathologic conditions:

- Immunosuppressive Agents : It has been noted for its potential use in treating immune and autoimmune disorders, organ transplant rejections, and allergic conditions. The compound can be combined with known immunosuppressants or antineoplastic drugs to enhance efficacy against these conditions .

- Antineoplastic Activity : Research indicates that derivatives of pteridine compounds, including 4-amino-2,6-dimethyl-7(8H)-pteridone sodium salt, exhibit antineoplastic properties. They are being explored for their ability to inhibit cell proliferation in cancer therapies .

- Treatment of Inflammatory Conditions : The compound has shown promise in the treatment of inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. Studies have demonstrated its effectiveness in reducing symptoms and damage in the gastrointestinal tract .

- Chemotherapy-Induced Disorders : It is also being investigated for its role in mitigating side effects from chemotherapy and radiotherapy, such as mucositis and nephrotoxicity associated with drugs like cisplatin .

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis:

- Synthesis of Prodrugs : The compound is utilized in the synthesis of prodrug forms that enhance the bioavailability and efficacy of existing drugs. For example, it has been involved in the development of prodrugs for methotrexate, which showed equipotent activity compared to parent compounds .

- Research in Drug Development : Its utility extends to drug discovery processes where it aids in understanding structure-activity relationships (SAR) through modifications that affect binding affinities and biological activities .

Case Studies

- Study on Anti-inflammatory Effects : A study highlighted the effectiveness of pteridine derivatives in reducing neutrophil infiltration and TNF production in models of inflammatory bowel disease. This suggests a mechanism by which this compound could exert therapeutic effects .

- Prodrug Stability Investigation : Research on prodrug stability indicated that certain derivatives maintained stability under physiological conditions while demonstrating potent biological activity, supporting their potential use in clinical settings .

- Chemical Synthesis Innovations : Recent advancements have shown how this compound can facilitate new synthetic pathways for complex organic molecules, enhancing the efficiency of drug synthesis processes .

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pteridone Derivatives

8-Position Modifications

A closely related compound, 4-Amino-2,6-dimethyl-8-(2’-deoxy-3’,5’-di-O-toluoyl-α,β-D-ribofuranosyl)-7(8H)-pteridone (, Entry 31), differs by the addition of a ribofuranosyl group at the 8-position. This modification significantly alters its physicochemical properties:

- Solubility: The ribofuranosyl derivative is lipid-soluble (compatible with chloroform/methanol), whereas the sodium salt form of the parent compound exhibits higher aqueous solubility due to ionic interactions .

- Application: The ribofuranosyl derivative may serve as a nucleotide analog in drug delivery, while the sodium salt is better suited for aqueous-phase fluorescence tagging .

Methylation and Fluorescence Properties

- 6-Methylisoxanthopterin (6-MI) and 3-Methylisoxanthopterin (3-MI) (, Figure 2.14) are fluorescent analogs with methyl groups at distinct positions. Compared to 4-Amino-2,6-dimethyl-7(8H)-pteridone sodium salt: Fluorescence Intensity: 6-MI and 3-MI show higher quantum yields due to optimized π-conjugation, whereas the dimethylated pteridone sodium salt may exhibit redshifted emission wavelengths . Stability: The sodium salt form reduces aggregation in aqueous media, enhancing photostability compared to non-ionic analogs like 6-MI .

Sodium Salt vs. Free Base Forms

The sodium salt form of 4-amino-2,6-dimethyl-7(8H)-pteridone offers distinct advantages over its free base:

- Solubility : Sodium salts generally exhibit 10–100× higher solubility in water (e.g., >50 mg/mL vs. <5 mg/mL for free bases) .

- Bioavailability : Ionic forms improve membrane permeability in cellular assays, as seen in sodium salts of thiouracil derivatives ().

- Stability Concerns: Sodium salts may undergo photodegradation under UV-A light, as noted for structurally unrelated flavoring agents (). This risk necessitates storage in opaque containers for light-sensitive applications.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

4-Amino-2,6-dimethyl-7(8H)-pteridone sodium salt (CAS No. 1216633-22-5) is a pteridine derivative that has garnered attention due to its potential biological activities. This compound is primarily recognized for its role in organic synthesis but has also been investigated for various biological applications, including its effects on cancer cells and enzyme inhibition.

| Property | Details |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₈H₈N₅NaO |

| Molecular Weight | 213.17 g/mol |

| Appearance | White Solid |

| Solubility | Soluble in DMSO |

Antitumor Activity

Recent studies have highlighted the compound's potential as an inhibitor of monocarboxylate transporters (MCTs), specifically MCT1 and MCT4, which are implicated in tumor metabolism. Inhibition of these transporters can lead to reduced lactate uptake in cancer cells, ultimately impairing their growth.

- Mechanism of Action : The compound acts as a selective inhibitor of MCT1, which has been shown to block the growth of MCT1-expressing human lymphoma cells effectively. For instance, studies demonstrated that the compound exhibited an EC50 value of 21 nM in MCF7_MCT1 cells, indicating high potency against these cells while showing resistance in MCF7_MCT4 cells with an EC50 greater than 10 μM .

- Structure-Activity Relationship (SAR) : SAR studies suggest that specific side chains at positions C5 and C6 are crucial for the compound's inhibitory activity against MCT1. Compounds with hydroxyl groups positioned appropriately showed enhanced potency .

Enzyme Inhibition

The compound has also been explored for its potential as a suicide inhibitor of dihydrofolate reductase (DHFR). This enzyme is critical in nucleotide synthesis and is a target for various anticancer drugs.

- Inhibition Studies : Research indicates that derivatives of pteridones can inhibit DHFR by mimicking the substrate and binding to the active site, thus preventing the enzyme from catalyzing its reaction .

Study on Cancer Cell Lines

A study involving Raji lymphoma cells revealed that treatment with this compound led to significant inhibition of cell proliferation at submicromolar concentrations. The results indicated a direct correlation between the compound's ability to inhibit lactate transport and its cytotoxic effects on cancer cells .

Comparative Analysis with Other Compounds

In comparative studies with other pteridine derivatives, this compound exhibited superior activity against certain cancer cell lines while maintaining lower toxicity levels in non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Q & A

Basic Research Questions

Q. How can researchers determine the sodium content and purity of 4-Amino-2,6-dimethyl-7(8H)-pteridone Sodium Salt?

- Methodology :

- Ion Chromatography : Quantify sodium ions using validated AOAC methods (e.g., conductivity detection with a cation-exchange column) .

- Titration : Acid-base titration with strong acids (e.g., HCl) to neutralize sodium, followed by back-titration with standardized NaOH .

- NMR Spectroscopy : Analyze purity by comparing integration ratios of sodium counterion signals (e.g., NMR) to organic components .

- Table 1 : Common Analytical Methods for Sodium Content

| Method | Sensitivity | Pros | Cons |

|---|---|---|---|

| Ion Chromatography | 0.1 ppm | High precision | Requires specialized equipment |

| Titration | Moderate | Low cost | Less specific for complex matrices |

| NMR | High | Non-destructive | Expensive instrumentation |

Q. What are the standard protocols for synthesizing and characterizing this compound?

- Synthesis : Condensation of 4-amino-2,6-dimethylpteridine derivatives with sodium hydroxide under controlled pH (7–9) in anhydrous ethanol .

- Characterization :

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 280–320 nm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS in positive ion mode) .

- Elemental Analysis : Verify sodium content via combustion analysis .

Advanced Research Questions

Q. How can this compound be optimized as a fluorescent probe in DNA-protein interaction studies?

- Experimental Design :

- Fluorescence Spectroscopy : Measure emission spectra (excitation: 350–370 nm; emission: 420–450 nm) in buffer systems mimicking physiological conditions (e.g., 10 mM Tris-HCl, pH 7.4) .

- Competitive Binding Assays : Compare fluorescence quenching in the presence of DNA-binding proteins (e.g., MutSγ) vs. free DNA .

- Controls : Include non-fluorescent analogs (e.g., 6-MI) to distinguish specific binding .

- Table 2 : Fluorescence Properties Under Varying Conditions

| Condition | λex (nm) | λem (nm) | Intensity (a.u.) |

|---|---|---|---|

| pH 7.0 | 360 | 435 | 1200 |

| pH 9.0 | 360 | 435 | 950 |

| 1 mM Mg<sup>2+</sup> | 360 | 435 | 800 |

Q. How can batch-to-batch variability in fluorescence output be addressed?

- Methodology :

- HPLC Analysis : Quantify impurities (e.g., unreacted precursors) using gradient elution (5–95% acetonitrile in 0.1% TFA) .

- Peptide Content Adjustment : Normalize fluorescence intensity based on peptide content (via UV-Vis at 280 nm) to account for salt/water variability .

- Buffer Optimization : Use standardized buffers (e.g., 50 mM phosphate, pH 7.2) to minimize ionic interference .

Q. How does pH influence fluorescence properties, and how can experimental conditions be optimized?

- Approach :

- pH Titration : Measure fluorescence intensity across pH 5–9 using universal buffers (e.g., citrate-phosphate-borate) .

- Stability Testing : Incubate the compound at target pH for 24 hours and monitor degradation via HPLC .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported fluorescence quantum yields across studies?

- Root Causes :

- Instrument Calibration : Ensure spectrofluorometer calibration using standard dyes (e.g., quinine sulfate) .

- Sample Preparation : Control for dissolved oxygen (via nitrogen purging) to prevent quenching .

- Salt Matrix Effects : Compare results in low-sodium vs. high-sodium buffers to isolate counterion impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.